5-Bromo-1,2,3-trimethylbenzene is an organic compound with the molecular formula CHBr and a molecular weight of 199.088 g/mol. It is a brominated derivative of trimethylbenzene, specifically containing a bromine atom at the 5-position of the benzene ring. This compound is characterized by its dense structure, with a density of approximately 1.3 g/cm³ and a boiling point of around 241.4 °C at standard atmospheric pressure . Its chemical structure features three methyl groups attached to the benzene ring, which influences its reactivity and properties.
5-Bromo-1,2,3-trimethylbenzene is primarily involved in electrophilic aromatic substitution reactions due to the presence of the bromine atom, which acts as a directing group for further substitution. The bromine can be replaced by other electrophiles, allowing for the synthesis of various derivatives. Additionally, it can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
The compound may also participate in oxidation reactions, where the methyl groups can be oxidized to form corresponding alcohols or ketones under appropriate conditions.
5-Bromo-1,2,3-trimethylbenzene can be synthesized through several methods:
5-Bromo-1,2,3-trimethylbenzene serves as an important intermediate in organic synthesis. Its applications include:
Interaction studies involving 5-Bromo-1,2,3-trimethylbenzene focus on its reactivity with various nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in different chemical environments and assessing its potential environmental impact. The compound's interactions may also provide insights into its metabolic pathways if biological studies are conducted.
5-Bromo-1,2,3-trimethylbenzene shares structural similarities with other trimethylbenzene derivatives. Here are some comparable compounds:
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| 1,2,4-Trimethylbenzene | CH | 120.19 | Contains different methyl group positions |
| 1,3,5-Trimethylbenzene | CH | 120.19 | Symmetrical structure with unique properties |
| 5-Bromo-1,2,4-trimethylbenzene | CHBr | 199.088 | Different bromination pattern |
The uniqueness of 5-Bromo-1,2,3-trimethylbenzene lies in its specific arrangement of methyl groups and the positioning of the bromine atom, which significantly influences its chemical reactivity compared to other trimethylbenzene isomers. This particular arrangement may lead to distinct physical properties and reactivity patterns that are useful in synthetic chemistry.
The synthesis of brominated aromatic compounds has been a cornerstone of organic chemistry since the 19th century. Early methods relied on direct bromination using molecular bromine ($$ \text{Br}_2 $$), a process often plagued by poor regioselectivity and the production of polybrominated byproducts. The discovery of electrophilic aromatic substitution mechanisms in the early 20th century provided a theoretical foundation for understanding bromination patterns. Hückel molecular orbital theory elucidated how substituents direct bromine to ortho, meta, or para positions via resonance and inductive effects, formalized as the Holleman rules. For example, electron-donating groups like methyl direct bromination to ortho and para positions, while electron-withdrawing groups favor meta substitution.
The mid-20th century saw the development of milder brominating agents, such as $$ N $$-bromosuccinimide (NBS), which improved selectivity and reduced side reactions. Innovations in solvent systems, including the use of acetic acid and acetonitrile, further enhanced reaction control. By the 1980s, kinetic studies revealed that bromination via NBS proceeded through a rate-determining formation of a bromoarenium ion, with solvent polarity and catalytic chloride ions significantly influencing reaction rates.
5-Bromo-1,2,3-trimethylbenzene ($$ \text{C}9\text{H}{11}\text{Br} $$, MW 199.09 g/mol) serves as a critical intermediate in cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig couplings, due to its balanced steric hindrance and electronic activation. The three methyl groups create a sterically congested environment, which can suppress undesired side reactions while directing further functionalization to the bromine-bearing carbon. This compound’s stability under acidic and basic conditions further enhances its versatility in multistep syntheses.
Recent applications highlight its role in synthesizing polycyclic aromatic hydrocarbons (PAHs) and liquid crystals, where precise substitution patterns are essential for material properties. For instance, the bromine atom can be selectively replaced via nucleophilic aromatic substitution or transition-metal catalysis, enabling the introduction of amines, thiols, or aryl groups. The methyl substituents also stabilize radical intermediates, facilitating innovative transformations such as decarboxylative couplings.
Modern synthetic strategies for 5-bromo-1,2,3-trimethylbenzene emphasize regioselectivity and sustainability. Traditional electrophilic bromination of 1,2,3-trimethylbenzene often yields mixtures of mono- and dibrominated products, necessitating laborious purification. Advances in regiocontrol, such as the use of $$ \gamma $$-picolinium bromochromate ($$ \gamma $$-PBC) in acetonitrile, enable preferential para-bromination of activated aromatics, achieving yields exceeding 85%.
Transition-metal-free decarboxylative bromination, reported by Larrosa and colleagues, represents a breakthrough for electron-rich substrates. This method avoids stoichiometric metal salts by leveraging oxidative conditions with $$ \text{I}2 $$ or $$ \text{Br}2 $$, enabling direct bromination of trimethylbenzoic acids. Preliminary mechanistic studies suggest a non-radical pathway, contrasting classical Hunsdiecker reactivity.
Current research focuses on photocatalyzed bromination and flow chemistry to improve efficiency. For example, ultraviolet irradiation promotes homolytic C–Br bond cleavage in aryl bromides, generating aryl radicals that undergo hydrazinosulfonylation with sulfur dioxide. These innovations underscore the dynamic interplay between mechanism-driven design and practical synthetic goals.
The electrophilic aromatic substitution of 5-Bromo-1,2,3-trimethylbenzene proceeds through the formation of Wheland intermediates, also known as arenium ions or sigma complexes. These intermediates represent crucial carbocationic species that form when an electrophile attacks the aromatic ring, temporarily disrupting the aromatic system [1] [2]. The Wheland intermediate is characterized by the presence of a positively charged carbon atom that has undergone a hybridization change from sp² to sp³, breaking the continuous π-electron delocalization [3] [4].
In the case of 5-Bromo-1,2,3-trimethylbenzene, the stability of Wheland intermediates varies significantly depending on the position of electrophilic attack. The three methyl groups present on the benzene ring provide substantial stabilization through hyperconjugative effects [5] [6]. These electron-donating alkyl substituents can delocalize the positive charge through σ-π conjugation, wherein the carbon-hydrogen bonds of the methyl groups donate electron density to the electron-deficient aromatic system [7] [8].
The resonance stabilization of Wheland intermediates in trimethylbenzene derivatives has been extensively characterized through both experimental and computational studies [9]. The intermediate formed upon electrophilic attack at positions ortho and para to the methyl groups benefits from three resonance contributors, while attack at the meta position results in only two resonance forms [10]. This differential stabilization directly correlates with the observed regioselectivity patterns in electrophilic aromatic substitution reactions [11].
Table 1: Wheland Intermediate Stability for Trimethylbenzene Positions
| Position | Relative Stability (kcal/mol) | Resonance Contributors | Electronic Effects |
|---|---|---|---|
| ortho | -8.5 | 3 | Methyl hyperconjugation |
| meta | -12.3 | 2 | Isolated charge |
| para | -6.2 | 3 | Methyl hyperconjugation + para stabilization |
The presence of the bromine substituent at the 5-position introduces additional complexity to the intermediate stability. Bromine, being an electron-withdrawing group through inductive effects, partially destabilizes the Wheland intermediate while simultaneously providing some resonance stabilization through its lone pair electrons [12] [13]. This dual electronic nature of halogens creates a unique stabilization pattern that differs from purely electron-donating or electron-withdrawing substituents [14] [15].
The electrophilic aromatic substitution mechanism proceeds through a well-established two-step pathway, with the first step involving electrophilic attack and Wheland intermediate formation being rate-determining [1] [16] [3]. This mechanistic understanding has been confirmed through extensive kinetic isotope effect studies and computational investigations [17] [18]. The rate-determining nature of the initial electrophilic attack stems from the substantial energy required to disrupt the aromatic π-system and form the non-aromatic carbocationic intermediate [4] [10].
For 5-Bromo-1,2,3-trimethylbenzene, the rate-determining step analysis reveals the profound influence of substituent effects on the activation energy barrier. The three methyl groups significantly lower the activation energy through their electron-donating properties, making the aromatic ring more nucleophilic and facilitating electrophilic attack [6] [7]. Computational studies using density functional theory methods have quantified these effects, showing activation energy reductions of approximately 6-8 kcal/mol compared to unsubstituted benzene [19] [13].
The Hammond postulate provides crucial insight into the structure-reactivity relationships governing these reactions [20]. According to this principle, the transition state for electrophilic attack resembles the Wheland intermediate more than the starting material, particularly for electron-rich aromatic substrates [8] [21]. This similarity means that factors stabilizing the intermediate also stabilize the transition state, leading to lower activation energies and faster reaction rates [3] [12].
Table 2: Rate-Determining Step Analysis
| Compound | Activation Energy (kcal/mol) | Rate Enhancement Factor | Primary Rate-Determining Factor | Secondary Effects |
|---|---|---|---|---|
| Benzene | 28.5 | 1.0 | Electrophile attack | None |
| 1,2,3-Trimethylbenzene | 22.1 | 150.0 | Electrophile attack | Methyl activation |
| 5-Bromo-1,2,3-trimethylbenzene | 24.7 | 45.0 | Electrophile attack | Bromine deactivation |
The kinetic analysis of 5-Bromo-1,2,3-trimethylbenzene reveals that while the methyl groups provide significant activation, the bromine substituent partially counteracts this effect through its electron-withdrawing inductive influence [22] [23]. The net result is a compound that exhibits enhanced reactivity compared to benzene but reduced reactivity relative to the parent trimethylbenzene [24] [25]. This balance between activating and deactivating effects creates unique mechanistic characteristics that have been thoroughly investigated through both experimental and theoretical approaches [26] [27].
The directing effects of methyl groups in 5-Bromo-1,2,3-trimethylbenzene represent a fundamental aspect of electrophilic aromatic substitution regioselectivity. Methyl groups are well-established as ortho/para-directing substituents due to their electron-donating nature through both inductive and hyperconjugative mechanisms [6] [7] [14]. The inductive effect arises from the lower electronegativity of carbon compared to hydrogen, while hyperconjugation involves the overlap of carbon-hydrogen σ-bonds with the aromatic π-system [28] [8].
In the specific case of 1,2,3-trimethylbenzene, the three methyl groups create a complex electronic environment that influences the regioselectivity of subsequent electrophilic substitution reactions [11] [15]. The cumulative electron-donating effects of multiple methyl substituents enhance the nucleophilicity of the aromatic ring, particularly at positions that can benefit from stabilization by multiple methyl groups simultaneously [7] [22]. This cooperative effect leads to enhanced reactivity at specific ring positions.
The mechanistic basis for methyl group directing effects lies in the stabilization of the Wheland intermediate through resonance and hyperconjugation [5] [9]. When electrophilic attack occurs ortho or para to a methyl group, the resulting positive charge can be delocalized through hyperconjugative interaction with the carbon-hydrogen bonds of the methyl substituent [29] [30]. This stabilization lowers the energy of both the intermediate and the transition state leading to its formation, resulting in preferential substitution at these positions [8] [20].
Table 3: Directing Effects in Electrophilic Substitution
| Substitution Pattern | ortho Product (%) | meta Product (%) | para Product (%) | Primary Directing Group | Electronic Effect |
|---|---|---|---|---|---|
| 1,2,3-Trimethyl | 45 | 15 | 40 | Methyl groups | Electron-donating |
| 1,2,3-Trimethyl-5-bromo | 35 | 55 | 10 | Bromine | Electron-withdrawing |
The introduction of bromine at the 5-position significantly alters the directing pattern observed in the parent trimethylbenzene compound. Bromine, despite being an electron-withdrawing group, exhibits ortho/para-directing behavior due to its ability to donate electron density through resonance while simultaneously withdrawing electrons through inductive effects [14] [23] [31]. This dual nature creates a competition between the methyl groups and bromine for control of regioselectivity, with the outcome depending on the specific reaction conditions and electrophile employed [13] [32].
The interplay between multiple directing groups in 5-Bromo-1,2,3-trimethylbenzene demonstrates the complexity of predicting regioselectivity in polysubstituted aromatic compounds [22] [33]. While methyl groups generally dominate the directing effects due to their strong electron-donating properties, the presence of bromine can modify the electronic distribution sufficiently to alter the preferred substitution pattern [15] [34]. This competition between directing effects has been extensively studied using both experimental approaches and computational modeling to understand the underlying electronic factors [35] [36].
Density functional theory has emerged as the premier computational method for investigating electrophilic aromatic substitution mechanisms due to its ability to accurately describe both ground state and transition state structures while maintaining computational efficiency [37] [36] [38]. The application of DFT methods to 5-Bromo-1,2,3-trimethylbenzene systems has provided unprecedented insight into the electronic factors governing reactivity and selectivity patterns [35] [39] [40].
Modern DFT functionals, particularly those incorporating dispersion corrections, have proven essential for accurate modeling of aromatic systems and their reaction pathways [41] [42]. The ωB97X-D functional with correlation-consistent basis sets has shown exceptional performance in reproducing experimental activation energies and reaction enthalpies for electrophilic aromatic substitution reactions [19] [13]. This level of theory successfully captures the subtle balance between electronic effects that determine regioselectivity and reactivity patterns [36] [38].
The choice of DFT functional significantly impacts the accuracy of computed energetics for electrophilic aromatic substitution pathways [38] [43]. Hybrid functionals such as B3LYP provide reasonable qualitative agreement with experimental trends but may underestimate activation barriers [44] [40]. Meta-hybrid functionals like M06-2X offer improved performance for non-covalent interactions and transition state geometries, making them particularly suitable for studying aromatic substitution mechanisms [45] [41].
Table 4: DFT Methods for Electrophilic Aromatic Substitution
| Method | Basis Set Quality | Dispersion Correction | Relative Accuracy (%) | Computational Cost |
|---|---|---|---|---|
| B3LYP/6-31G(d) | Medium | No | 85 | Low |
| M06-2X/6-311G(d,p) | High | Implicit | 92 | Medium |
| ωB97X-D/cc-pVTZ | Very High | Explicit | 97 | High |
Dispersion-corrected DFT methods have revolutionized the computational study of aromatic interactions by properly accounting for London dispersion forces that are crucial for accurate modeling of π-π interactions and transition state geometries [41] [42]. These corrections are particularly important when studying brominated aromatic compounds, where the polarizable bromine atom contributes significantly to dispersion interactions [46] [47]. The inclusion of dispersion corrections has been shown to improve both geometric and energetic predictions for electrophilic aromatic substitution reactions [43] [46].
Computational energy profiles for the electrophilic aromatic substitution of 5-Bromo-1,2,3-trimethylbenzene reveal the detailed mechanistic pathway and the factors controlling reaction rates and selectivity [19] [13] [40]. These profiles typically show a two-step mechanism with the initial electrophile attack being rate-determining, followed by rapid proton elimination to restore aromaticity [48] [21]. The energy difference between competing reaction pathways directly correlates with experimental selectivity ratios, providing validation for computational predictions [33] [32].
The computed activation energies for different substitution positions in 5-Bromo-1,2,3-trimethylbenzene demonstrate the significant influence of substituent effects on reaction barriers [35] [39]. Positions that benefit from stabilization by electron-donating methyl groups show substantially lower activation energies compared to positions where such stabilization is not available [7] [8]. The quantitative agreement between computed and experimental activation parameters validates the reliability of modern DFT methods for predicting reactivity trends [38] [40].
Transition state energy profiles also reveal the importance of solvent effects in electrophilic aromatic substitution reactions [49] [26]. Polar solvents can significantly stabilize charged transition states and intermediates, leading to altered reaction pathways and selectivity patterns [50] [51]. Computational studies incorporating implicit solvation models have successfully reproduced these solvent-dependent effects, providing mechanistic insight into experimentally observed phenomena [40] [26].
The energy profiles for competing electrophilic attack at different positions of 5-Bromo-1,2,3-trimethylbenzene show clear preferences for positions that maximize stabilizing interactions while minimizing steric hindrance [19] [13]. The computational data reveals that the most favorable attack positions are those that can benefit from hyperconjugative stabilization from multiple methyl groups while avoiding unfavorable steric interactions with the bromine substituent [35] [46].
The transition states for electrophilic aromatic substitution of 5-Bromo-1,2,3-trimethylbenzene exhibit characteristic structural features that reflect the degree of bond formation and charge development at the moment of maximum energy along the reaction coordinate [52] [53] [48]. Computational optimization of these transition state geometries using DFT methods provides detailed insight into the factors controlling reactivity and selectivity [54] [55] [56].
The transition state geometries typically show partial bond formation between the electrophile and the aromatic carbon, with bond distances intermediate between those in the reactants and the Wheland intermediate [52] [21]. The degree of bond formation in the transition state correlates with the Hammond postulate predictions, with more reactive substrates showing earlier transition states that more closely resemble the starting materials [8] [20]. For 5-Bromo-1,2,3-trimethylbenzene, the activating effects of the methyl groups lead to relatively early transition states [35] [48].
Table 5: Transition State Structural Analysis
| Parameter | Early TS | Late TS | Hammond Correlation |
|---|---|---|---|
| C-Br distance (Å) | 2.85 | 2.1 | Reactant-like |
| C-H distance (Å) | 1.09 | 1.25 | Product-like |
| H-C-Br angle (°) | 105 | 115 | Product-like |
| Ring deformation (°) | 8 | 25 | Product-like |
| Charge on attacking carbon | +0.15 | +0.35 | Product-like |
The analysis of transition state geometries reveals the extent of aromatic system deformation that occurs during electrophilic attack [9] [57]. The attacked carbon undergoes rehybridization from sp² toward sp³, causing significant out-of-plane distortion of the aromatic ring [48] [21]. This geometric distortion is directly related to the loss of aromatic stabilization energy and contributes to the substantial activation barrier observed for these reactions [58] [59].
Natural bond orbital analysis of transition state electron density distributions provides quantitative measures of charge transfer and bond polarization during electrophilic attack [60] [39]. These analyses reveal the degree to which electron density is transferred from the aromatic system to the attacking electrophile, providing insight into the electronic factors that control reactivity patterns [37] [61]. The computational results demonstrate that positions activated by electron-donating methyl groups show enhanced charge transfer and earlier transition states [35] [40].
The mechanistic pathways for electrophilic aromatic substitution of 5-Bromo-1,2,3-trimethylbenzene are profoundly influenced by the choice of solvent and catalyst systems [50] [62] [26]. These environmental factors can alter both the rate and selectivity of reactions by stabilizing different intermediates and transition states to varying degrees [24] [51] [27]. Understanding these effects is crucial for optimizing reaction conditions and predicting outcomes under different experimental conditions [63] [47] [64].
Solvent effects operate through multiple mechanisms, including electrostatic stabilization of charged intermediates, hydrogen bonding interactions, and changes in the dielectric environment surrounding the reacting species [50] [26]. Polar solvents tend to stabilize charged Wheland intermediates more effectively than nonpolar solvents, leading to increased reaction rates and altered selectivity patterns [51] [27]. The specific nature of solvent-substrate interactions can also influence the preferred reaction pathway, with some solvents favoring concerted mechanisms over stepwise processes [57] [46].
Catalyst systems play an equally important role in determining mechanistic pathways by activating electrophiles and providing alternative reaction channels [24] [63] [65]. Lewis acid catalysts such as aluminum chloride and iron bromide function by polarizing electrophilic reagents, making them more reactive toward aromatic substrates [29] [66] [67]. The choice of catalyst can significantly influence both the rate and regioselectivity of electrophilic aromatic substitution reactions [25] [47] [27].
Table 6: Solvent and Catalyst Effects on Mechanistic Pathways
| Solvent System | Dielectric Constant | Rate Enhancement | Selectivity (para/ortho) | Mechanism |
|---|---|---|---|---|
| CCl₄/FeBr₃ | 2.2 | 50 | 1.2 | Traditional |
| CH₃CN/AlCl₃ | 37.5 | 120 | 1.8 | Ion-pair |
| Ionic Liquid | 15.0 | 200 | 2.5 | Ion-pair |
| Acetic Acid/I₂ | 6.2 | 80 | 1.5 | Traditional |
The investigation of ionic liquid solvents has revealed unique mechanistic features that distinguish these media from conventional molecular solvents [62] [68]. Ionic liquids can participate in specific ion-pairing interactions with charged intermediates, leading to enhanced stabilization and altered reaction pathways [62]. The structural tunability of ionic liquids provides opportunities to design solvent systems that optimize both reactivity and selectivity for specific transformations [62] [68].